molecular formula C12H10ClP B086185 Chlorodiphenylphosphine CAS No. 1079-66-9

Chlorodiphenylphosphine

Cat. No. B086185
CAS RN: 1079-66-9
M. Wt: 220.63 g/mol
InChI Key: XGRJZXREYAXTGV-UHFFFAOYSA-N
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Description

Chlorodiphenylphosphine is an organophosphorus compound with the formula (C6H5)2PCl, abbreviated as Ph2PCl . It is a colorless oily liquid with a pungent odor that is often described as being garlic-like and detectable even in the ppb range . It is a useful reagent for introducing the Ph2P group into molecules, which includes many ligands .


Synthesis Analysis

Chlorodiphenylphosphine is produced on a commercial scale from benzene and phosphorus trichloride (PCl3). Benzene reacts with phosphorus trichloride at extreme temperatures around 600 °C to give dichlorophenylphosphine (PhPCl2) and HCl . Redistribution of PhPCl2 in the gas phase at high temperatures results in chlorodiphenylphosphine .


Molecular Structure Analysis

The molecular formula of Chlorodiphenylphosphine is C12H10ClP . The molecular weight is 220.64 g/mol .


Chemical Reactions Analysis

Chlorodiphenylphosphine, along with other chlorophosphines, is used in the synthesis of various phosphines. A typical route uses Grignard reagents . It is also known to react with many nucleophiles such as water and is easily oxidized even by air .


Physical And Chemical Properties Analysis

Chlorodiphenylphosphine is a clear to light yellow liquid . It has a density of 1.229 g/cm³ . It reacts with water and is highly soluble in benzene, THF, and ethers . The boiling point is 320 °C .

Safety And Hazards

Chlorodiphenylphosphine is considered hazardous. It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It also reacts violently with water .

Future Directions

Chlorodiphenylphosphine is used to introduce the diphenylphosphinyl moiety by aryl ortho-lithiation . It is also used as an intermediate to make antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners . This suggests that Chlorodiphenylphosphine has a wide range of applications and its use will continue to expand in the future.

Relevant Papers

  • “Deoxygenative Transformation of Alcohols via Phosphoranyl Radical from Exogenous Radical Addition” by Wenhao Xu, Chao Fan, Xile Hu, Tao XU .
  • "Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Reaction" .

properties

IUPAC Name

chloro(diphenyl)phosphane
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InChI

InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

XGRJZXREYAXTGV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl
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Molecular Formula

C12H10ClP
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DSSTOX Substance ID

DTXSID7038789
Record name Diphenylphosphinous chloride
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Molecular Weight

220.63 g/mol
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Physical Description

Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Chlorodiphenylphosphine
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Product Name

Chlorodiphenylphosphine

CAS RN

1079-66-9
Record name Chlorodiphenylphosphine
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Synthesis routes and methods I

Procedure details

At virtually the same temperature, triphenylphosphine also reacts with dichloro(phenyl)phosphine to give chloro(diphenyl)phosphine (German Pat. No. A-3,215,379):
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Synthesis routes and methods II

Procedure details

In the case where X=0 and m=3 in the compounds of the formula (A), the compound is triphenylphosphine oxide, when n=3 in the compounds of the formula (B), the result is phosphorus trichloride. The reaction of triphenylphosphine oxide with phosphorus trichloride initially gives chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and dichloro(phenyl)phosphine: ##STR2## The dichloro(phenyl)phosphine can react with further triphenylphosphine oxide to give chloro(diphenyl)phosphine oxide (=diphenylphosphinic chloride) and chloro(diphenyl)phosphine: ##STR3## The more phenyl groups in the starting compounds (A) and the more Cl in the other starting compounds (B), the better the reaction takes place. No exemplary embodiment of the reaction of, for example, dichloro(phenyl)phosphine oxide (=compound of the formula (A) with X=0 and m=1; =phenylphosphonic dichloride) with chloro(diphenyl)phosphine (=compound of the formula B) with n=1) is contained in the German patent.
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Synthesis routes and methods III

Procedure details

A mixture of 60 g (=0.4364 mole) of freshly distilled phosphorus trichloride and 40 g (=0.1527 mole) of triphenylphosphane (→molar ratio of 2.86 to 1) is added dropwise in the course of 30 minutes to the apparatus which has been described in Example 6 and which is at 620° C. The subsequent distillation gives 38 g (=0.1212 mole) of dichlorophenylphosphane and 16.5 g (0.075 mole) of chlorodiphenylphosphane (→molar ratio of 2.83 to 1), unconverted phosphorus trichloride and unconverted triphenylphosphane. The yield relative to the starting amount of triphenylphosphane is 52% of theory in dichlorophenylphosphane and 38% of theory in chlorodiphenylphosphane, with an 87% conversion.
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Synthesis routes and methods IV

Procedure details

A mixture of diphenylphosphinous chloride, 7.0 grams, 0.03 moles, and calcium carbide, 2.0 grams, 0.038 moles is vigorously stirred for 22 hours under a nitrogen atmosphere and at a temperature of about 160° C., care being taken to avoid oxygen and moisture contamination. The hot mixture is cooled to room temperature and mixed with dry toluene, 60 ml, at 100° C. Charcoal is then added to the solution, which is filtered while hot. The toluene is removed by evaporation using a rotary evaporator, leaving crude tetraphenyldiphosphine and unreacted diphenylphosphinous chloride. Dry ether, 60 ml, is added to the mixture to precipitate the tetraphenyldiphosphine. The solids are isolated by filtration and washed with dry, cold ether three times in order to remove any unreacted diphenylphosphinous chloride, and the remaining solids are dried in vacuo at room temperature. The product is then treated with 1 percent aqueous KOH solution and washed three times with distilled water, three times with dry ether, and then vacuum dried at 35° C. for 24 hours. The yield is 7.4 grams, 63 percent. The product is characterized by its melting point, measured as 120° C., which is in good agreement with the melting point, 120.5° C., obtained from the literature. An infrared spectrum of the product is obtained which is found to be identical to an infrared spectrum of tetraphenylbiphosphine obtained from the literature, confirming the structure of the product obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Chlorodiphenylphosphine?

A1: Chlorodiphenylphosphine has the molecular formula C12H10ClP and a molecular weight of 220.63 g/mol.

Q2: What spectroscopic data is available for characterizing Chlorodiphenylphosphine?

A2: Common spectroscopic techniques used to characterize Chlorodiphenylphosphine include: * NMR spectroscopy: 1H, 13C, and 31P NMR provide information about the structure and purity. [, , ]* IR spectroscopy: IR spectroscopy can identify functional groups present in the molecule, such as the P-Cl bond. [, ]

Q3: Is Chlorodiphenylphosphine sensitive to moisture?

A3: Yes, Chlorodiphenylphosphine is moisture-sensitive and readily hydrolyzes upon contact with water, liberating diphenylphosphine. []

Q4: How should Chlorodiphenylphosphine be stored?

A4: Due to its moisture and air sensitivity, it should be stored under an inert atmosphere like nitrogen or argon. []

Q5: Can Chlorodiphenylphosphine be used as a reagent in cross-coupling reactions?

A5: Yes, Chlorodiphenylphosphine can be used to generate various phosphonium salts in situ, which can then participate in cross-coupling reactions like the Horner-Wittig reaction. This allows for the conversion of aldehydes and ketones into homologous O,O-ketene acetals. []

Q6: What is the role of Chlorodiphenylphosphine in the synthesis of alkynylphosphine oxides?

A6: Chlorodiphenylphosphine oxide, the oxidized form of chlorodiphenylphosphine, is a key reagent in the LiN(SiMe3)2-mediated phosphorylation of terminal alkynes. This reaction provides a transition-metal-free route to alkynylphosphine oxides. []

Q7: Can Chlorodiphenylphosphine be used to synthesize phosphine ligands?

A7: Yes, Chlorodiphenylphosphine is a versatile building block for synthesizing a variety of phosphine ligands. It can react with lithiated organometallic compounds, like lithiated ferrocenes, to introduce diphenylphosphine groups, creating new phosphinoferrocene ligands. [] These ligands have potential applications in asymmetric catalysis.

Q8: How does Chlorodiphenylphosphine react with cyclic enamines?

A8: Chlorodiphenylphosphine undergoes a regio- and diastereoselective diphosphonylation reaction with cyclic enamines. This reaction provides a one-pot synthesis of α,α’-bis(diphenylphosphoryl)- and α,α’-bis(diphenylphosphorothioyl)cycloalkanones, which are valuable tridentate ligands. []

Q9: What is the mechanism of alcohol conversion to thiocyanates using Chlorodiphenylphosphine?

A9: Chlorodiphenylphosphine reacts with ammonium thiocyanate to facilitate the conversion of primary alcohols to thiocyanates with high selectivity. Notably, this method does not require an additional electrophile in the presence of trivalent phosphorus. []

Q10: Have computational methods been used to study reactions involving Chlorodiphenylphosphine?

A10: Yes, computational chemistry, particularly density functional theory (DFT) calculations, has been employed to investigate the reaction mechanisms and molecular rearrangements involving Chlorodiphenylphosphine and its oxide with various glyoxylate derivatives. This includes studying reactions with methyl glyoxylate, methyl or 8-phenylneomenthyl glyoxylate oximes, and methyl cyanoformate. []

Q11: How does the structure of Chlorodiphenylphosphine influence its reactivity?

A11: The presence of the chlorine atom makes the phosphorus center electrophilic, enabling nucleophilic substitution reactions. The two phenyl groups provide steric hindrance and can influence the reactivity and selectivity of reactions. [, , , ]

Q12: What is known about the stability of Chlorodiphenylphosphine-derived compounds?

A12: The stability of Chlorodiphenylphosphine-derived compounds can vary significantly depending on the specific structure and substituents. For instance, (diethoxymethyl)diphenylphosphine oxide, a Horner–Wittig reagent derived from Chlorodiphenylphosphine, is reported to be infinitely stable at room temperature. []

Q13: How is the purity of Chlorodiphenylphosphine assessed?

A13: Common methods include NMR spectroscopy (specifically 31P NMR) and melting point determination. []

Q14: Are there alternative reagents to Chlorodiphenylphosphine in specific reactions?

A15: Yes, depending on the specific transformation, alternative phosphorus-based reagents like diphenylphosphine, diphenylphosphinyl chloride, or other chlorophosphines might be considered. [, ] The choice of reagent depends on the specific reaction requirements and desired product.

Q15: What are some essential tools and resources for research involving Chlorodiphenylphosphine?

A15: Key resources include:* Inert atmosphere techniques: Schlenk lines and gloveboxes are crucial for handling the air- and moisture-sensitive Chlorodiphenylphosphine.* Spectroscopic characterization: NMR, IR, and mass spectrometry are essential for characterizing Chlorodiphenylphosphine and its derivatives.* Databases: Reaxys and SciFinder are invaluable for accessing literature and information on Chlorodiphenylphosphine.

Q16: What are some examples of cross-disciplinary applications of Chlorodiphenylphosphine?

A17: Chlorodiphenylphosphine-derived compounds have found applications in various fields, including:* Material science: Bio-based flame retardants have been developed using Chlorodiphenylphosphine as a starting material, showing promise in improving the fire resistance of epoxy resins without compromising processability or mechanical properties. []* Medicinal chemistry: Research explored the synthesis of organophosphorus compounds with potential antimicrobial activities using Chlorodiphenylphosphine. []* Catalysis: The development of chiral phosphine ligands from Chlorodiphenylphosphine for asymmetric catalysis showcases its importance in this field. []

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